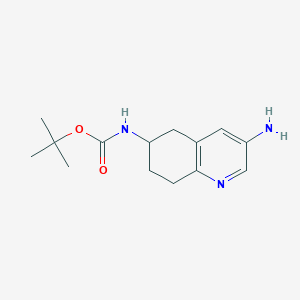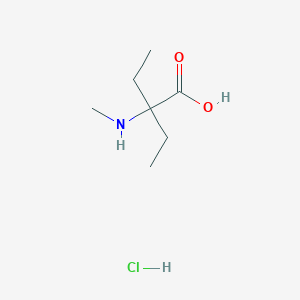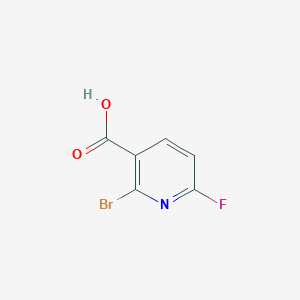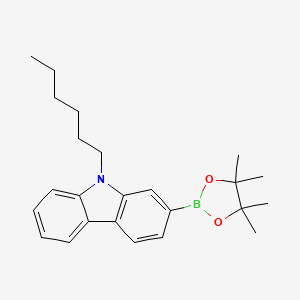![molecular formula C10H9FN2OS B1448278 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-70-3](/img/structure/B1448278.png)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Übersicht
Beschreibung
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol, also known as FBTA, is a chemical compound with the molecular formula C10H9FN2OS . It has a molecular weight of 224.26 g/mol .
Molecular Structure Analysis
The InChI code for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 .Physical And Chemical Properties Analysis
The predicted boiling point of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol is 385.0±52.0 °C and its predicted density is 1.554±0.06 g/cm3 . The compound should be stored at 2-8°C, protected from light .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Synthesis and Pharmacological Properties : A study by Gurupadayya et al. (2008) detailed the synthesis of various azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole. They evaluated these compounds for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities.
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : A paper by Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogs based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety. These compounds showed remarkable activity against specific cancer cell lines and multidrug-resistant microbial strains.
- Antibacterial Agents : Research by Frigola et al. (1995) synthesized various azetidinylquinolones and evaluated their antibacterial activity, showing the importance of chirality for increased in vitro activity and oral efficacy.
Biological Activities of Azetidinones and Thiazolidinones
- Biological Activity Evaluation : Mistry and Desai (2006) conducted a study on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, and their pharmacological evaluation for antibacterial activity against various bacterial strains and fungi (Mistry & Desai, 2006).
Novel Derivatives with Antimicrobial Properties
- Novel Thiazolidin-4-ones and Azetidin-2-ones Synthesis : A study by Gilani et al. (2016) created novel derivatives of thiazolidin-4-ones and azetidin-2-ones from benzothiazole class compounds and evaluated their antimicrobial properties against various bacterial and fungal strains.
Activation of p53 and Anticancer Activity
- Isoxazole Derivatives with Anticancer Activity : Kumbhare et al. (2014) synthesized isoxazole derivatives of benzothiazoles and evaluated their cytotoxicity against various cancer cell lines, finding that some compounds induced G2/M cell cycle arrest and apoptosis through the activation of p53 and mitochondrial pathways (Kumbhare et al., 2014).
Eigenschaften
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOUEHVKZTUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)



![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)


![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)


![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)